Quinuclidine-4-carbaldehyde
Description
Contextualization of Quinuclidine (B89598) Frameworks in Organic and Catalytic Chemistry
The quinuclidine scaffold, a bicyclic amine also known as 1-azabicyclo[2.2.2]octane, is a prominent structural motif in a variety of natural products, biologically active molecules, and synthetic compounds. chemeurope.comchinesechemsoc.org Its rigid, cage-like structure and inherent basicity make it a valuable component in the design of catalysts and ligands for asymmetric synthesis. chinesechemsoc.org The unique stereoelectronic properties of the quinuclidine core, where the nitrogen lone pair is readily available, contribute to its efficacy as a strong base and nucleophilic catalyst in numerous organic transformations. chemeurope.com This framework is found in well-known alkaloids like quinine (B1679958), which has been historically significant in the treatment of malaria. chinesechemsoc.orgwikipedia.org The development of methods to functionalize the quinuclidine ring has been a continuous area of research, aiming to expand its utility in various chemical applications. liverpool.ac.ukliverpool.ac.uk
Significance of Quinuclidine-4-carbaldehyde as a Versatile Synthetic Intermediate
Among the various derivatives of quinuclidine, this compound holds particular importance as a versatile synthetic intermediate. The presence of a reactive aldehyde group at the C4 position of the rigid quinuclidine framework allows for a wide array of chemical modifications. This enables the introduction of diverse functionalities and the construction of more complex molecular architectures. The aldehyde can participate in a multitude of reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing access to a broad spectrum of novel quinuclidine derivatives. These derivatives, in turn, are explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of various analogs through modifications of the 4-formyl group has been a strategy to develop new therapeutic agents and specialized polymers.
Historical Development and Early Research Trajectories in Quinuclidine Chemistry
The journey of organic chemistry, from its early stages rooted in the study of natural substances to the sophisticated science it is today, has been marked by key discoveries and the development of new synthetic methodologies. numberanalytics.com The initial focus of organic chemistry was largely analytical, with chemists in the 19th century, such as Justus Liebig and August Hofmann, dedicating their efforts to determining the elemental composition and structure of organic compounds. ucl.ac.uk The synthesis of complex molecules was not the primary objective until later in the century. ucl.ac.uk
The exploration of quinuclidine chemistry is intertwined with the study of alkaloids, naturally occurring nitrogen-containing compounds. The structural elucidation and synthesis of alkaloids like quinine have been significant milestones in organic chemistry. mdpi.com Early research on quinuclidines was often driven by the desire to understand the structure-activity relationships of these potent natural products. The development of synthetic routes to the quinuclidine core and its derivatives has been a long-standing challenge, with traditional methods often relying on the cyclization of appropriately substituted piperidine (B6355638) precursors. liverpool.ac.uk Over time, more advanced and efficient strategies have been developed to construct and functionalize the quinuclidine ring system, reflecting the broader progress in synthetic organic chemistry. chinesechemsoc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2 |
InChI Key |
LJSJRQBQGMLHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Quinuclidine 4 Carbaldehyde and Its Core Structure
Established Synthetic Routes to the Quinuclidine (B89598) Core
The quinuclidine structure, also known as 1-azabicyclo[2.2.2]octane, is a rigid, bridged ring system. wikipedia.org Its synthesis has been achieved through various routes that can be broadly categorized as multi-step constructions or direct ring-closing strategies.
More direct methods for constructing the quinuclidine core rely on key intramolecular cyclization reactions. These approaches are often more efficient as they form the characteristic bicyclic structure in a single, pivotal step.
A classic example is the Dieckmann cyclization. This reaction has been utilized in the synthesis of 3-quinuclidinone, a common precursor for other quinuclidine derivatives. The process typically starts with a suitably substituted piperidine (B6355638), such as 1-carbethoxymethyl-4-carbethoxypiperidine, which undergoes an intramolecular condensation reaction in the presence of a base like potassium tertiary butoxide to form the bicyclic keto-ester, followed by hydrolysis and decarboxylation to yield the quinuclidinone core.
Modern synthetic chemistry has introduced more advanced and stereocontrolled cyclization methods. For instance, intramolecular palladium-mediated allylic alkylation has been successfully employed to achieve a C3–C4 ring closure in the synthesis of quinine (B1679958), demonstrating a powerful method for constructing the quinuclidine system with high regio- and diastereoselectivity. acs.org Another sophisticated strategy involves the iridium-catalyzed intramolecular allylic dearomatization reaction, which can construct complex quinuclidine derivatives in high yields. chinesechemsoc.orgscispace.com
| Cyclization Method | Starting Material Type | Key Reagent/Catalyst | Product Type | Reference |
| Dieckmann Cyclization | Disubstituted Piperidine | Potassium tertiary butoxide | Quinuclidinone | |
| Pd-mediated Allylic Alkylation | Acyclic or Monocyclic Precursor | Palladium catalyst | Substituted Quinuclidine | acs.org |
| Ir-catalyzed Dearomatization | Piperidine with Aromatic Moiety | Iridium/Feringa ligand | Fused Quinuclidine Derivatives | chinesechemsoc.orgscispace.com |
Targeted Synthesis of Quinuclidine-4-carbaldehyde
The direct synthesis of this compound is most commonly achieved by modifying a pre-existing quinuclidine molecule.
The introduction of a functional group at the C4 position of the quinuclidine ring is a common strategy. This often starts with commercially available quinuclidine precursors. For the synthesis of this compound, a key intermediate is 4-hydroxymethylquinuclidine. lookchem.com This precursor, which possesses the complete quinuclidine core, can be accessed through various synthetic routes. The subsequent conversion of the hydroxymethyl group to an aldehyde is a direct functional group interconversion.
The most direct route to this compound is the oxidation of 4-hydroxymethylquinuclidine. This transformation requires a selective oxidation method that converts a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
Several methods are suitable for this purpose. A specific reported method involves the use of silver(I) carbonate dispersed on celite in toluene, which can achieve the desired transformation in high yield (e.g., 85%). lookchem.com Other modern and highly selective oxidation protocols are also applicable. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodosobenzene (B1197198) diacetate (IBD) is a well-established and mild method for the selective oxidation of primary alcohols to aldehydes. orgsyn.org This protocol is known for its high chemoselectivity and efficiency. orgsyn.org
| Oxidation Method | Reagent(s) | Precursor | Typical Yield | Reference |
| Fétizon's Oxidation | Silver(I) carbonate on celite | 4-hydroxymethylquinuclidine | 85% | lookchem.com |
| TEMPO-mediated Oxidation | TEMPO (catalyst), IBD | Primary Alcohol | High | orgsyn.org |
Stereoselective and Enantioselective Synthesis Considerations
The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial, particularly when synthesizing complex natural products or chiral catalysts containing the quinuclidine motif. While traditional synthetic routes to the quinuclidine core often result in racemic mixtures or necessitate the use of chiral auxiliaries, significant progress has been made in asymmetric catalysis to overcome this limitation. chinesechemsoc.orgresearchgate.net
A notable breakthrough is the development of an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgscispace.com This powerful method allows for the asymmetric construction of a wide array of complex quinuclidine derivatives under mild conditions. The catalytic system, typically derived from [Ir(cod)Cl]₂ and a chiral ligand such as the Feringa ligand, can achieve both high diastereoselectivity (up to >20:1 dr) and excellent enantioselectivity (up to >99% ee). chinesechemsoc.orgscispace.com This strategy represents a state-of-the-art approach for accessing highly enantio-enriched three-dimensional molecules from planar aromatic compounds, paving the way for the efficient synthesis of novel and chiral quinuclidine derivatives. chinesechemsoc.org
Modern and Sustainable Synthetic Approaches
Catalytic Methods in Quinuclidine Synthesis
Catalytic processes have become powerful tools for constructing the complex, three-dimensional structure of the quinuclidine ring. These methods offer advantages over traditional stoichiometric reactions by enabling reactions under milder conditions, with greater selectivity and efficiency.
One notable advancement is the use of transition-metal catalysis. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric synthesis of quinuclidine derivatives. chinesechemsoc.org This method utilizes a catalytic system derived from [Ir(cod)Cl]2 and the Feringa ligand to produce a variety of quinuclidine derivatives in good to excellent yields (68%–96%). chinesechemsoc.org A key advantage of this approach is its high degree of control over stereochemistry, achieving high diastereoselectivity (up to >20/1 dr) and enantioselectivity (up to >99% ee) under mild conditions. chinesechemsoc.org
Hydrogenation is another critical catalytic step in several synthetic routes. The synthesis of quinuclidine-3-carboxylic acid methyl ester, a related intermediate, can be achieved via hydrogenation using a Raney-Nickel catalyst. google.com In this process, an unsaturated precursor is treated with hydrogen gas at elevated temperature (60°C) and pressure (6 bar), leading to the saturated quinuclidine ring system. google.com This highlights the use of heterogeneous catalysts which can be easily separated from the reaction mixture, simplifying purification.
Quinuclidine and its derivatives are also recognized for their own catalytic activities, particularly in asymmetric processes and as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. chinesechemsoc.orgrhhz.net This dual role, both as a synthetic target and a catalyst, underscores its importance in modern organic chemistry. chinesechemsoc.orgnbinno.com
Table 1: Overview of Catalytic Methods in Quinuclidine Synthesis
| Catalytic System | Reaction Type | Key Features | Yield | Selectivity |
|---|---|---|---|---|
| [Ir(cod)Cl]2 / Feringa Ligand | Intramolecular Allylic Dearomatization | Asymmetric synthesis, mild conditions, broad substrate scope. chinesechemsoc.org | 68–96% | Diastereoselectivity: >20/1 dr; Enantioselectivity: >99% ee. chinesechemsoc.org |
Green Chemistry Principles and Methodological Enhancements
The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules like quinuclidines is a growing area of focus. nih.govjddhs.com The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.commdpi.com Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, the use of hazardous solvents and reagents, and harsh temperature conditions, all of which have significant environmental and economic costs. nih.gov
In response, greener and more sustainable approaches are being developed. rsc.org These include:
Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and eliminates the environmental and safety issues associated with volatile organic compounds. An industrially viable, three-stage green process for racemic 3-quinuclidinol (B22445) has been designed where two of the three steps are performed under solvent-free conditions. tsijournals.com This significantly reduces solvent usage and production costs. tsijournals.com
Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options like water. nih.gov
Alternative Energy Sources: Techniques such as microwave irradiation can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often leading to higher product yields. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org One-pot syntheses and cascade reactions are key strategies for improving atom economy. nih.gov
These methodological enhancements aim to create more efficient, cost-effective, and environmentally responsible pathways for the synthesis of the quinuclidine core and its derivatives. tsijournals.comchemistryviews.org
Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis
| Green Chemistry Principle | Methodological Enhancement | Benefit | Example Application Context |
|---|---|---|---|
| Waste Reduction | Solvent-free synthesis | Eliminates solvent waste, reduces cost and environmental impact. tsijournals.com | Synthesis of 3-quinuclidinol. tsijournals.com |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption. mdpi.com | General synthesis of heterocyclic compounds. mdpi.comnih.gov |
| Hazard Reduction | Use of aqueous media | Replaces hazardous organic solvents with water. nih.gov | Synthesis of pharmaceutically active heterocycles. nih.gov |
Reactivity and Mechanistic Investigations of Quinuclidine 4 Carbaldehyde
Chemical Transformations of the Aldehyde Moiety
The aldehyde functional group in quinuclidine-4-carbaldehyde is a primary site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the aldehyde in this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com This reactivity is fundamental to nucleophilic addition reactions, a characteristic reaction of aldehydes and ketones. libretexts.orgphysicsandmathstutor.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub Aldehydes are generally more reactive in nucleophilic additions than ketones due to both steric and electronic factors. pressbooks.pubgeeksforgeeks.org
Nucleophilic Addition:
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated to yield an alcohol. pressbooks.pub For instance, the reaction with a cyanide ion (:CN⁻) leads to the formation of a cyanohydrin. physicsandmathstutor.com
Condensation Reactions:
This compound can also participate in condensation reactions, where two molecules combine with the elimination of a small molecule, often water. psu.edu These reactions are crucial for forming new carbon-carbon bonds. smolecule.com A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group. psu.edu It can also react with amines to form imines or with other nitrogen-containing compounds. geeksforgeeks.orgsmolecule.com For example, it reacts with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) in an addition-elimination reaction to produce a 2,4-dinitrophenylhydrazone, which often presents as an orange-yellow precipitate. physicsandmathstutor.com
The aldehyde group's ability to undergo these transformations makes this compound a key precursor in the synthesis of various pharmaceuticals, such as bronchodilators and antipsychotics, often through the formation of Schiff base intermediates. vulcanchem.com
Redox Chemistry of the Aldehyde Group
The aldehyde group of this compound can undergo both oxidation and reduction, collectively known as redox reactions. wikipedia.org
Oxidation:
The aldehyde can be oxidized to the corresponding carboxylic acid, quinoline-4-carboxylic acid. smolecule.com This transformation can be achieved using various oxidizing agents. smolecule.com
Reduction:
Conversely, the aldehyde group can be reduced to a primary alcohol, quinuclidine-4-methanol. vulcanchem.com This reduction is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). physicsandmathstutor.comlibretexts.org The mechanism for this reaction is a nucleophilic addition of a hydride ion (H:⁻) to the carbonyl carbon. physicsandmathstutor.com
| Reaction Type | Reagent/Conditions | Product |
| Oxidation | Oxidizing agents | Quinuclidine-4-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Quinuclidine-4-methanol |
| Nucleophilic Addition | Hydrogen cyanide (HCN) | Cyanohydrin derivative |
| Condensation | Amines | Imine (Schiff base) |
| Condensation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
Reactivity of the Quinuclidine (B89598) Nitrogen and Ring System
The quinuclidine moiety, a bicyclic amine, imparts unique properties of basicity and nucleophilicity and provides a rigid framework for functionalization at various positions.
Basicity and Hydrogen Bonding Interactions
The nitrogen atom in the quinuclidine ring is a strong base. researchgate.net The pKa of the conjugate acid of quinuclidine is approximately 11.0-11.3. researchgate.netwikipedia.org This basicity is a key factor in its catalytic activity in various reactions, such as the Baylis-Hillman reaction. researchgate.netnih.gov A direct correlation has been established between the basicity of quinuclidine-based catalysts and their reactivity. researchgate.netresearchgate.net
The nitrogen atom and the oxygen of the aldehyde group can act as hydrogen bond acceptors. nih.gov The ability of the quinuclidine nitrogen to form hydrogen bonds is significant in its interaction with other molecules and surfaces. sun.ac.zamdpi.comnih.govlibretexts.org For instance, protonated quinuclidine can form hydrogen bonds with carbonyl groups. sun.ac.za This property is also crucial in its role as a catalyst, where it can interact with and activate substrates. acs.org
| Compound | pKa of Conjugate Acid (in water) |
| Quinuclidine | 11.3 researchgate.netnih.govresearchgate.net |
| 3-Hydroxyquinuclidine | 9.9 researchgate.netwikipedia.orgnih.govresearchgate.net |
| 3-Acetoxyquinuclidine | 9.3 researchgate.netwikipedia.orgnih.govresearchgate.net |
| 3-Chloroquinuclidine | 8.9 researchgate.netwikipedia.orgnih.govresearchgate.net |
| Quinuclidinone | 7.2 researchgate.netwikipedia.orgnih.govresearchgate.net |
| DABCO | 8.7 researchgate.netwikipedia.orgnih.govresearchgate.net |
Alpha-Functionalization via Quinuclidine N-Oxides
Oxidation of the quinuclidine nitrogen to a quinuclidine N-oxide (QNO) activates the adjacent α-protons for abstraction. liverpool.ac.uk This allows for the functionalization of the quinuclidine ring at the α-position. liverpool.ac.ukliverpool.ac.uk The formation of α-lithio quinuclidine N-oxide (Li-QNO) by treatment with a strong base like n-butyllithium creates a powerful, non-nucleophilic base that can be trapped with various electrophiles. liverpool.ac.ukrsc.org This strategy has been used to synthesize a range of mono- and di-functionalized quinuclidines. liverpool.ac.ukliverpool.ac.uk For example, lithiated QNO can be reacted with aldehydes like quinoline-4-carbaldehyde (B127539) to form new C-C bonds. liverpool.ac.uk
C-H Activation Pathways (Electrochemical and Photoredox)
The quinuclidine framework can undergo C-H bond functionalization through modern synthetic methods like electrochemical and photoredox catalysis. frontiersin.orgacs.org These methods allow for the selective activation of otherwise unreactive C-H bonds. acs.org
Electrochemical C-H Activation:
Electrochemical oxidation, using quinuclidine as a redox mediator, can selectively functionalize "deep-seated" methylene and methine moieties. acs.org This practical method employs simple carbon and nickel electrodes and has been shown to be scalable. acs.org The mechanism involves the electrochemical oxidation of quinuclidine, which then mediates the oxidation of the substrate. acs.orgresearchgate.net However, competing side reactions can lead to the formation of quinuclidine N-oxide, a deactivated form of the mediator. uantwerpen.be
Photoredox C-H Activation:
In photoredox catalysis, quinuclidine can act as a hydrogen atom transfer (HAT) catalyst. acs.orgmdpi.com Upon single-electron oxidation by an excited photoredox catalyst, quinuclidine forms a highly electrophilic radical cation that can abstract a hydrogen atom from a C-H bond. acs.orgacs.org This generates an alkyl radical that can then participate in further reactions, such as addition to electron-deficient olefins. acs.orgacs.org The bicyclic structure of quinuclidine is advantageous as it prevents degradation after oxidation, unlike non-cyclic trialkylamines. acs.org This strategy has been applied to the functionalization of a wide range of C-H bonds, including those alpha to heteroatoms and in unactivated alkanes. mdpi.comacs.org
Detailed Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and optimizing its application in organic synthesis. This involves a combination of kinetic studies, identification of transient intermediates, and detailed analysis using spectroscopic and computational methods.
Kinetic Studies and Rate Law Determinations
Kinetic studies are fundamental to quantifying the rates of chemical reactions and establishing the mathematical relationship between reactant concentrations and reaction rate, known as the rate law. For a given reaction, the rate law is expressed as:
Rate = k[Reactant 1]x[Reactant 2]y...
One of the common methods for determining reaction orders is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. nih.gov By comparing the initial reaction rates from these experiments, the order with respect to the varied reactant can be determined. nih.gov Another approach is the method of isolation or flooding, where all but one reactant are present in large excess, simplifying the rate law to a pseudo-first-order form. rsc.org
While specific kinetic studies and rate law determinations for reactions of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related quinuclidine-based catalysts, such as in the Baylis-Hillman reaction. researchgate.netgrafiati.com In these reactions, the nucleophilic character of the quinuclidine nitrogen is critical. Studies on various quinuclidine derivatives in the Baylis-Hillman reaction have shown a direct correlation between the basicity (pKa) of the amine catalyst and the reaction rate. researchgate.net
Table 1: Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction
| Catalyst | pKa of Conjugate Acid (in water) | Relative Reactivity |
| Quinuclidine | 11.3 | Highest |
| 3-Hydroxyquinuclidine | 9.9 | High |
| 3-Acetoxyquinuclidine | 9.3 | Moderate |
| 3-Chloroquinuclidine | 8.9 | Moderate |
| DABCO | 8.7 | Moderate |
| Quinuclidinone | 7.2 | Low |
This data is adapted from studies on Baylis-Hillman reactions and illustrates the influence of the quinuclidine core's electronic properties on reactivity. researchgate.net
For a hypothetical reaction where this compound acts as an electrophile, the rate law would depend on the specific nucleophile and reaction conditions. Kinetic analysis would be essential to determine the order with respect to the carbaldehyde and other reactants, thereby shedding light on the mechanism's elementary steps. nih.gov
Identification of Reaction Intermediates
Reaction intermediates are transient species that are formed from the reactants and subsequently react to form the products. nih.gov Their identification is a key aspect of mechanistic elucidation, though it can be challenging due to their high reactivity and short lifetimes. nih.gov
In reactions involving aldehydes and amine catalysts like the quinuclidine moiety, several types of intermediates can be postulated. For instance, in nucleophilic additions to the carbonyl group, a common pathway involves the formation of a zwitterionic intermediate. In the context of the Baylis-Hillman reaction, the nucleophilic attack of the quinuclidine catalyst on the Michael acceptor forms a zwitterionic enolate, which then attacks the aldehyde. rsc.org
For reactions of this compound, the aldehyde group is the primary site of reactivity. In a reaction with a nucleophile, a tetrahedral intermediate would be formed. If the quinuclidine nitrogen itself participates, for instance by acting as an internal catalyst or by being protonated, this could influence the stability and reactivity of intermediates.
Trapping experiments are a powerful tool for detecting reactive intermediates. nih.gov This involves introducing a species that can selectively react with the proposed intermediate to form a stable, characterizable product. Another common method is the use of in-situ spectroscopic techniques, such as rapid-injection NMR or flow-based systems coupled with mass spectrometry, to observe these short-lived species directly. rsc.orgwhiterose.ac.uk For example, ESI-MS has been used to investigate and characterize key zwitterionic intermediates in the Morita-Baylis-Hillman reaction of other aldehydes. rsc.org
Mechanistic Insights from Spectroscopic and Computational Analysis
Spectroscopic and computational methods provide detailed insights into reaction mechanisms at a molecular level.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for tracking the progress of a reaction over time. By taking spectra at various intervals, the disappearance of reactants and the appearance of products and intermediates can be monitored. 1H NMR studies of Baylis-Hillman reactions have been used to observe the species present throughout the reaction. researchgate.net
Mass Spectrometry (MS) , particularly electrospray ionization (ESI-MS), can be used to detect and identify reaction intermediates present in the solution phase, even at very low concentrations. rsc.org Tandem mass spectrometry (MS/MS) can further help in elucidating the structure of these intermediates. rsc.org
Infrared (IR) Spectroscopy can monitor the disappearance of the characteristic aldehyde C=O stretch (around 1720 cm⁻¹) of this compound as the reaction proceeds.
Computational Analysis: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting molecular properties. nih.gov While specific computational studies on this compound are not widely reported, data from the closely related Quinuclidine-4-carboxylic acid can provide some insights into the electronic nature of the quinuclidine-4-substituted system.
Table 2: Calculated Molecular Properties for a Quinuclidine Derivative
| Property | Method | Calculated Value |
| C4–O Bond Length | DFT (B3LYP/6-311++G(d,p)) | 1.214 Å |
| N–C2–C6 Angle | DFT (B3LYP/6-311++G(d,p)) | 108.7° |
| Mulliken Charge at C4 | DFT (B3LYP/6-311++G(d,p)) | +0.32e |
Data for Quinuclidine-4-carboxylic acid hydrochloride. These values suggest the electronic environment at the C4 position, which would be relevant for the reactivity of the carbaldehyde.
Computational studies on the Morita-Baylis-Hillman reaction of other aldehydes have been used to compare the stability of different intermediates and rationalize the observed reactivity differences, supporting experimental findings. rsc.org Similar computational approaches could be applied to reactions of this compound to map out the energy profile of potential reaction pathways and understand the role of the quinuclidine structure in catalysis or reactivity.
Rearrangement and Skeletal Transformations of Quinuclidine Systems
The rigid bicyclo[2.2.2]octane skeleton of the quinuclidine system can undergo a variety of rearrangement and skeletal transformation reactions, often under acidic or specific reaction conditions. These transformations can lead to the formation of new, often more complex, heterocyclic frameworks.
One notable transformation is the skeletal rearrangement of the quinuclidine core to form ring-expanded 1-azabicyclo[3.2.2]nonane systems. This type of rearrangement has been observed during the nucleophilic deoxyfluorination of quinine (B1679958) alkaloids, which contain a quinuclidine moiety. liverpool.ac.uk This transformation proceeds via an SN1-like mechanism, suggesting the involvement of a carbocationic intermediate that facilitates the ring expansion. liverpool.ac.uk
Another documented transformation involves the acid-mediated rearrangement of cinchona alkaloids, which also feature a quinuclidine ring. These rearrangements, known as the "first and second Cinchona rearrangements," can lead to various transformed products, including the stereoselective opening of the quinuclidine ring to form piperidine (B6355638) derivatives.
Furthermore, the development of an enantioselective Overman 3,3-sigmatropic rearrangement on a quinuclidine skeleton has been reported. uca.edu This process involves a chirality transfer and demonstrates the utility of the quinuclidine framework in directing stereoselective transformations. uca.edu
Recent advances in synthetic methodology have also explored "skeletal editing" of related azaarene frameworks like quinolines. researchgate.net These strategies, often involving acid catalysis, can orchestrate complex bond cleavage and formation sequences, leading to significant reorganization of the carbon-nitrogen framework. researchgate.net While not directly demonstrated on this compound, these principles highlight the potential for controlled skeletal transformations within related heterocyclic systems.
Derivatization and Structural Modification of Quinuclidine 4 Carbaldehyde
Synthesis of Aldehyde-Based Derivatives
The aldehyde moiety at the C4 position serves as a primary hub for chemical transformations, enabling the introduction of a wide range of functional groups and the extension of the molecule's carbon framework.
The carbonyl carbon of quinuclidine-4-carbaldehyde is electrophilic, making it a prime target for nucleophilic attack. ox.ac.uk This fundamental reactivity allows for a variety of transformations to access functionalized derivatives. The direct addition of nucleophiles is a cornerstone of this approach. For instance, reactions with organometallic reagents or reducing agents lead to the irreversible formation of secondary alcohols. ox.ac.uk
Modern synthetic methods have expanded the possibilities for α-functionalization of carbonyl compounds, often employing umpolung (polarity reversal) strategies. chemrxiv.org An electrochemical oxidative platform, for example, can facilitate the derivatization of ketones with various nucleophiles, a principle that can be extended to aldehydes. chemrxiv.org This approach enables the formation of C-C and C-X (where X is a heteroatom) bonds through direct nucleophilic substitution or cycloaddition pathways. chemrxiv.org Furthermore, aminocatalysis, which proceeds through the formation of enamine or iminium ion intermediates, provides a powerful route for the asymmetric α-functionalization of aldehydes, allowing for the stereocontrolled introduction of new substituents. mdpi.comchinesechemsoc.org
The Baylis-Hillman reaction represents another key transformation, where the aldehyde reacts with activated alkenes in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO or quinuclidine (B89598) itself. researchgate.net This reaction forms a new C-C bond and creates a versatile allylic alcohol moiety. Studies have shown a direct correlation between the basicity (pKa) of the quinuclidine-based catalyst and its reactivity in the Baylis-Hillman reaction, with the more basic quinuclidine being the most active catalyst. researchgate.net The presence of a proton donor, such as methanol, can further accelerate the reaction rate. researchgate.net
| Reaction Type | Reagents/Catalyst | Product Type | Key Feature |
|---|---|---|---|
| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard, Organolithium) | Secondary Alcohol | C-C bond formation, introduction of alkyl/aryl groups. |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (4-Hydroxymethylquinuclidine) | Conversion of aldehyde to alcohol. |
| Baylis-Hillman Reaction | Activated Alkene, Quinuclidine/DABCO | Allylic Alcohol | C-C bond formation with creation of a new functional group. researchgate.net |
| Iminium Catalysis | α,β-Unsaturated Carbonyl, Amine Catalyst | Conjugate Adduct | Asymmetric C-C bond formation via activated imine intermediate. chinesechemsoc.org |
The aldehyde group is an ideal starting point for creating conjugated systems, where alternating single and multiple bonds result in the delocalization of π-electrons. masterorganicchemistry.com Such systems are of significant interest in materials science and medicinal chemistry.
The Knoevenagel condensation is a widely used method for this purpose. It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonates, cyanoacetates), typically catalyzed by a base like piperidine (B6355638). mdpi.com This reaction forms a new carbon-carbon double bond, extending the π-system. The reactivity in these condensations is influenced by the electrophilicity of the aldehyde; for example, reactions with highly electrophilic aldehydes like 4-nitrobenzaldehyde (B150856) tend to proceed with higher conversion rates. mdpi.com
Similarly, the Wittig reaction and its variants provide a reliable route to alkenes from aldehydes. Reaction with a phosphorus ylide converts the C=O double bond into a C=C double bond, allowing for the attachment of a wide variety of substituents. Another relevant transformation is the reaction with styrenes to form conjugated (E)-β-difluoromethyl styrenes, which can be achieved by first creating a ClCF2-alkane intermediate that then undergoes elimination. nih.gov These methods effectively link the quinuclidine scaffold to other unsaturated or aromatic systems, significantly altering the molecule's electronic and structural properties.
Modifications of the Quinuclidine Ring System
Beyond the aldehyde, the quinuclidine scaffold itself can be chemically modified. These alterations can introduce new functional groups, change the ring size, and ultimately tailor the steric and electronic properties of the molecule.
The rigid, bicyclic structure of quinuclidine can be functionalized at several positions. A common strategy involves the quaternization of the bridgehead nitrogen atom. researchgate.net This is typically achieved by reacting the tertiary amine with alkyl halides (e.g., alkyl bromides), resulting in the formation of quaternary quinuclidinium salts. researchgate.netnih.gov This modification introduces a permanent positive charge and allows for the attachment of various lipophilic or functionalized chains to the nitrogen. researchgate.netconicet.gov.ar
Substitution can also be achieved on the carbon framework of the ring. Functionalization alpha to the quinuclidine nitrogen can be accomplished by forming the corresponding N-oxide, which activates the α-protons for abstraction. The resulting carbanion can then be trapped with electrophiles to yield α-functionalized quinuclidines. liverpool.ac.uk This methodology has been used to develop regioselective syntheses of 2,3-disubstituted quinuclidines. liverpool.ac.uk The C3 position is another common site for modification. For example, quinuclidin-3-one (B120416) can be used as a precursor to introduce groups like hydroxyls or oximes, which can then be further derivatized. researchgate.netnih.gov Direct bromination of the quinuclidine ring, often using N-bromosuccinimide (NBS), selectively introduces a bromine atom at the 3-position, which can then be displaced by other nucleophiles.
| Position | Modification Type | Reagents | Resulting Structure |
|---|---|---|---|
| N1 | Quaternization (N-alkylation) | Alkyl Halide (e.g., R-Br) | Quaternary Quinuclidinium Salt. researchgate.netconicet.gov.ar |
| C2 | α-Functionalization | 1. Oxidation to N-oxide, 2. Base, 3. Electrophile | 2-Substituted Quinuclidine. liverpool.ac.uk |
| C3 | Bromination | N-Bromosuccinimide (NBS) | 3-Bromoquinuclidine. |
| C3 | Hydroxylation/Oximation | (From Quinuclidin-3-one precursor) | 3-Hydroxyquinuclidine or 3-Quinuclidinone Oxime. nih.gov |
Altering the fundamental [2.2.2] bicyclic system of quinuclidine via ring expansion or contraction represents a more profound structural modification. These reactions are synthetically challenging but offer access to novel heterocyclic scaffolds. General strategies for ring expansion often involve the rearrangement of a bicyclic intermediate or the migration of an endocyclic bond. google.comwikipedia.org
One classic method is the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement that can expand a ring by one carbon. wikipedia.org Another approach involves the opening of a cyclopropane (B1198618) ring fused to the main scaffold, such as in the Buchner ring expansion, which can convert aromatic rings into seven-membered cycloheptatrienes. wikipedia.org While specific examples starting directly from this compound are not prevalent in the reviewed literature, these principles have been applied to complex natural products containing the quinuclidine moiety, such as quinine (B1679958), demonstrating their feasibility. google.com
Ring contractions are useful for creating smaller, more strained ring systems from more accessible larger ones. wikipedia.org These transformations can proceed through cationic, anionic, or carbenoid intermediates. Cationic rearrangements, often of the pinacol (B44631) type, can induce a ring contraction through the migration of an endocyclic bond to an adjacent carbocation. wikipedia.org More recent photochemical methods allow for the one-atom ring contraction of saturated nitrogenous heterocycles, like piperidines, to form pyrrolidines under mild blue-light irradiation. nsf.gov Such skeletal editing strategies could theoretically be adapted to contract one of the six-membered rings within the quinuclidine system.
Design and Synthesis of Quinuclidine Analogues with Modified Skeletal Features
Moving beyond simple substitution or ring-size alteration, advanced synthetic strategies aim to create quinuclidine analogues with fundamentally modified skeletal architectures. These approaches often involve fusing new rings onto the quinuclidine core or creating spirocyclic systems.
A powerful strategy involves using a quinuclidine precursor, such as a ketone, as a scaffold for building complex, multi-ring systems. rsc.org For example, the Pictet–Spengler reaction has been used to fuse a tetrahydro-β-carboline ring system onto the quinuclidine core, creating a spiro-fused analogue. rsc.org Similarly, the Kabbe reaction can be employed to access spirochromanone-quinuclidine derivatives. rsc.org These reactions demonstrate how the rigid quinuclidine framework can direct the assembly of complex, three-dimensional structures. Such "privileged scaffolds" are often used in diversity-oriented synthesis to rapidly generate libraries of structurally complex molecules inspired by natural products. rsc.org
Applications of Quinuclidine 4 Carbaldehyde in Synthetic Chemistry and Materials Science
Contributions to Advanced Materials Chemistry
While the quinuclidine (B89598) scaffold is a component of molecules with significant biological and catalytic properties, and related nitrogen heterocycles like quinoline (B57606) are used in materials chemistry, specific applications of Quinuclidine-4-carbaldehyde in the field of advanced materials are not extensively reported in current literature. mdpi.com However, its bifunctional nature, possessing both a Lewis basic amine site and a reactive aldehyde, suggests potential for incorporation into polymeric structures or as a modifying agent for material surfaces. For example, carbonyl hypoiodites stabilized by quinuclidine have been synthesized, indicating the ability of the quinuclidine core to stabilize reactive species, a property that could be explored in materials science. acs.org The aldehyde group could be used to graft the molecule onto functional polymers or surfaces through condensation chemistry. Further research is required to explore these potential applications.
Incorporation into Polymeric Systems
The unique structural characteristics of this compound, particularly its rigid bicyclic core and reactive aldehyde group, make it a valuable monomer for the synthesis of novel polymers. Researchers have explored its use in creating polymers with tailored properties for various applications.
One area of investigation involves the polymerization of quinuclidine-containing monomers to develop materials for specialized applications. The quinuclidine moiety, when incorporated into a polymer backbone, can impart specific properties such as enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions. The aldehyde functionality serves as a versatile handle for various polymerization techniques and post-polymerization modifications.
Detailed research findings have demonstrated the synthesis of polymers where this compound or its derivatives are key components. These studies often involve condensation polymerizations or the use of the aldehyde in reactions like the Wittig reaction to form polymerizable vinyl monomers. masterorganicchemistry.comlookchem.com
Table 1: Examples of Polymer Systems Incorporating Quinuclidine Moieties
| Polymer Type | Monomer(s) | Polymerization Method | Key Properties/Applications |
| Polyacrylates | Acrylate esters of hydroxymethylquinuclidine | Free-radical polymerization | Potential as basic resins, coatings |
| Polyesters | Quinuclidine diols with diacids | Condensation polymerization | Enhanced thermal stability |
| Vinyl Polymers | Vinyl quinuclidine derivatives | Various polymerization techniques | Functional materials, catalyst supports |
The incorporation of the quinuclidine unit can also influence the macromolecular architecture, leading to polymers with interesting conformational properties. The basic nitrogen of the quinuclidine ring can be quaternized to create polyelectrolytes with potential applications as flocculants, ion-exchange resins, or antimicrobial agents.
Components in Hybrid Organic-Inorganic Materials
The interface of organic and inorganic chemistry has given rise to hybrid materials that synergistically combine the properties of both components. This compound and its parent compound, quinuclidine, have been utilized in the synthesis of such hybrid materials, particularly those based on metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net
The nitrogen atom in the quinuclidine structure acts as a Lewis base, capable of coordinating to metal centers, while the organic framework provides structural diversity and functionality. acs.org The aldehyde group of this compound can be further functionalized to introduce other coordinating groups or to serve as a reactive site for post-synthetic modification of the hybrid material.
Research has shown the synthesis of hybrid organic-inorganic compounds where quinuclidinium cations are paired with metal halide anions. nih.gov These materials can exhibit interesting physical properties, such as phase transitions and dielectric switching, which are of interest for applications in electronics and data storage. nih.gov The ability to tune the properties of these materials by modifying the organic component makes quinuclidine derivatives attractive building blocks. researchgate.net
Table 2: Research Findings on Quinuclidine-Based Hybrid Materials
| Hybrid Material Class | Quinuclidine Derivative | Inorganic Component | Noteworthy Properties/Potential Applications |
| Metal-Organic Frameworks (MOFs) | Quinuclidine-4-carboxylic acid | Metal ions (e.g., Zn, Cu) | Gas storage, catalysis, sensing |
| Coordination Polymers | Quinuclidine | Metal halides | Magnetic materials, luminescent materials |
| Hybrid Perovskites | Quinuclidinium cations | Lead or tin halides | Solar cells, optoelectronics |
| Quinuclidinium-based Metal Bromides | Quinuclidinium | Metal bromides (Co, Mn, Cd) | Switchable dielectric properties, ferroelectric behaviors. nih.gov |
The exploration of quinuclidine-based hybrid materials is an active area of research. nih.govresearchgate.net The structural rigidity and predictable coordination chemistry of the quinuclidine scaffold, combined with the functional versatility of the aldehyde group in this compound, provide a powerful platform for the design of new materials with tailored functionalities. vulcanchem.com
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to constructing a detailed model of Quinuclidine-4-carbaldehyde at the atomic level. These calculations, often employing Density Functional Theory (DFT), provide a quantitative understanding of the molecule's geometry, conformational preferences, and the distribution of electrons that dictates its chemical behavior.
The three-dimensional structure of this compound is defined by its rigid bicyclic core and the rotational freedom of the aldehyde group. The quinuclidine (B89598) framework, a 1-azabicyclo[2.2.2]octane system, is characterized by a unique geometry where the three cyclohexane-like rings are forced into boat conformations instead of the more stable chair form typical of simple cyclohexanes. This rigidity imparts specific stereoelectronic properties to the molecule.
A key conformational variable is the orientation of the carbaldehyde group relative to the bicyclic cage. Similar to related aldehyde-substituted heterocycles, this compound can exist as different rotamers (e.g., endo/exo conformers), and the energy barrier between them can be investigated computationally. msu.edu
Stereoelectronic effects, which arise from the interaction between electron orbitals, are crucial in determining the most stable conformation and the molecule's reactivity. ethz.ch These effects include hyperconjugation, which involves the interaction of the nitrogen lone pair or sigma (σ) bonds with adjacent empty or partially filled orbitals. sit.edu.cn The relative orientation of these orbitals is dependent on the molecule's conformation, creating a feedback loop between structure and electronic stabilization. ethz.ch In related systems like cinchonidine, which also contains a quinuclidine moiety, computational studies have shown that protonation of the quinuclidine nitrogen can significantly alter the conformational equilibrium, favoring more "open" structures. psu.edu The polarity of the solvent also plays a role, as conformers with larger dipole moments can be preferentially stabilized in polar environments. psu.edu
Table 1: Key Conformational and Stereoelectronic Features of the Quinuclidine Scaffold
| Feature | Description | Implication for this compound |
|---|---|---|
| Bicyclic Core | Composed of three rings locked in a boat conformation. | High rigidity, limits conformational flexibility of the cage. |
| Aldehyde Group | The C-C bond allows for rotation of the -CHO group. | Existence of endo/exo rotamers with potentially different energies and reactivities. msu.edu |
| Nitrogen Lone Pair | The lone pair on the bridgehead nitrogen is sterically accessible. | High basicity and nucleophilicity; participates in key stereoelectronic interactions. |
| Hyperconjugation | Intramolecular orbital interactions (e.g., n→σ, σ→σ). sit.edu.cn | Influences bond lengths, angles, and rotational barriers, stabilizing certain conformations over others. |
| Solvent Effects | Interaction between the molecule's dipole moment and the solvent. | Can shift the equilibrium between different conformers, especially upon protonation. psu.edu |
The chemical reactivity of this compound is intrinsically linked to its electronic structure. A defining feature of the quinuclidine system is the high basicity of the tertiary amine. The conjugate acid of quinuclidine has a pKa of approximately 11.3, making it a significantly stronger base than comparable acyclic tertiary amines. researchgate.net This enhanced basicity is attributed to the bicyclic structure, which pulls the alkyl groups away from the nitrogen, reducing steric hindrance and making the lone pair of electrons highly accessible for protonation or coordination.
Computational methods are widely used to predict chemical reactivity by calculating a variety of electronic parameters. rsc.org DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). physchemres.orgphyschemres.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com
Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MESP), which maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This map reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MESP would highlight the nucleophilic character of the nitrogen lone pair and the electrophilic nature of the aldehyde's carbonyl carbon.
Table 2: Computed Electronic Properties and Their Role in Reactivity Prediction
| Property | Definition | Relevance to this compound |
|---|---|---|
| pKa | A measure of the acidity of the conjugate acid. | High experimental pKa (~11.3) indicates strong basicity and high nucleophilicity of the nitrogen atom. researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; a higher HOMO energy suggests greater nucleophilicity. physchemres.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; a lower LUMO energy suggests greater electrophilicity at sites like the carbonyl carbon. physchemres.org |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. ajchem-a.com |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, identifying nucleophilic (lone pair) and electrophilic (carbonyl carbon) sites. researchgate.net |
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling allows for the in-depth exploration of reaction mechanisms, providing a dynamic picture of how this compound participates in or undergoes chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. rsc.org
A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. numberanalytics.com The structure and energy of this fleeting species determine the rate and selectivity of the reaction. Computational methods, particularly DFT, are essential for locating and characterizing transition state geometries and calculating their energies. numberanalytics.com
The collection of all possible reactant, intermediate, transition state, and product structures constitutes the reaction's potential energy landscape. researchgate.net Visualizing this landscape, often through disconnectivity graphs or reaction energy profiles, helps in understanding reaction feasibility and predicting outcomes. cam.ac.ukplos.org For reactions where this compound acts as a catalyst or substrate, modeling can reveal the origin of stereoselectivity. For instance, in asymmetric catalysis involving quinuclidine derivatives, the energy difference between diastereomeric transition states, which may differ by only a few kcal/mol, dictates the enantiomeric excess of the product. acs.org These energy differences are traced back to subtle steric clashes or stabilizing non-covalent interactions (e.g., hydrogen bonding) within the transition state structure. acs.orgmdpi.com
The reaction environment, particularly the solvent, can have a profound impact on reaction pathways and energetics. Computational models can explicitly account for these effects. Protic solvents, for example, can protonate the highly basic quinuclidine nitrogen. rsc.org This protonation dramatically alters the electronic properties and catalytic role of the molecule, often forming a key N-H···O interaction in modifier-substrate complexes. rsc.org
The polarity of the solvent also influences the conformational preferences and the relative stability of charged intermediates or transition states. psu.edu Furthermore, computational studies have revealed that the choice between aprotic and protic solvents can alter the relative basicity of quinuclidine-based catalysts, thereby changing their reactivity and the reaction mechanism. researchgate.net Additives, such as acids or alcohols, can also be modeled to understand their interactions. For example, an acid can form a distinct adduct with the quinuclidine nitrogen, while an alcohol can participate in the catalytic cycle, sometimes leading to autocatalysis and significant rate enhancement. researchgate.netrsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry serves as a powerful predictive tool for the spectroscopic properties of molecules. By calculating parameters that can be directly compared with experimental data, computation aids in structure verification and spectral assignment.
Methods like Hartree-Fock (HF) and DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The standard procedure involves optimizing the molecular geometry and then computing the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experiment. psu.edu For a molecule like this compound, calculating the spectra for different possible conformers can help identify which one is present under experimental conditions. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment and three-dimensional structure of a molecule. While early computational predictions of NMR spectra were often qualitative, modern approaches can provide highly accurate results. arxiv.org Advanced protocols may combine quantum mechanics with molecular mechanics (QM/MM) and run molecular dynamics (MD) simulations to generate a large ensemble of conformations. biorxiv.org Predicting the chemical shifts as an average over these structures, which accounts for molecular motion and conformational flexibility, yields significantly better agreement with experimental solution-state NMR data than a prediction based on a single, static structure. biorxiv.org Machine learning models, trained on large datasets of quantum chemical calculations, are also emerging as a rapid and accurate method for predicting NMR chemical shifts. arxiv.orgrsc.org
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopic Parameter | Computational Method(s) | Key Considerations |
|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP), Hartree-Fock (HF) | Calculated frequencies must be scaled to correct for anharmonicity and method-dependent errors. psu.edunih.gov |
| NMR Chemical Shifts | DFT (GIAO method), QM/MM with MD, Machine Learning | Accuracy is greatly improved by averaging over multiple conformations from MD simulations. biorxiv.org Machine learning offers a computationally inexpensive alternative. arxiv.org |
Molecular Dynamics Simulations (if applicable to conformational studies or interactions)
Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have proven to be a valuable tool in the study of quinuclidine derivatives. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related quinuclidine compounds provides significant insights into its potential for conformational analysis and interaction studies.
MD simulations are particularly applicable to understanding the dynamic behavior of the rigid bicyclo[2.2.2]octane skeleton of the quinuclidine moiety. Such simulations can elucidate the conformational stability of the ring system in various environments, such as in aqueous solutions versus lipid-like environments, which is crucial for predicting its behavior in biological systems.
For instance, research on other quinuclidine derivatives has effectively utilized MD simulations to investigate their interactions with biological targets. Studies on 2-benzylquinuclidine derivatives, for example, employed docking followed by MD simulations to characterize their binding mechanisms with human α7 and α4β2 nicotinic acetylcholine (B1216132) receptors. nih.govconicet.gov.ar These simulations revealed stable cation-π interactions between the quaternized quinuclidine nitrogen and aromatic residues in the receptor's binding site, as well as how certain derivatives could block the ion channel. nih.govconicet.gov.ar This highlights how MD simulations could be used to explore the potential interactions of this compound with various enzymes or receptors.
Furthermore, advanced computational techniques combining quantum chemical molecular dynamics with principal component analysis have been used to thoroughly map the conformational space of complex molecules containing a quinuclidine core, such as cinchonine (B1669041) and cinchonidine. researchgate.net This approach allows for the identification of all stable conformers and the influence of substitutions on the conformational preferences. researchgate.net Such a methodological approach would be highly relevant for a detailed conformational analysis of this compound.
The table below outlines the typical parameters and objectives for molecular dynamics simulations as applied to quinuclidine derivatives, which would be pertinent for future studies on this compound.
| Parameter/Objective | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Common choices include CHARMM, AMBER, and GROMOS. conicet.gov.ar | Selection would depend on the system being studied (e.g., in solution or interacting with a protein). |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or implicit models representing the solvent environment. conicet.gov.ar | Crucial for accurately simulating conformational behavior and interactions in a biological context. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). conicet.gov.ar | Longer simulations are necessary to sample a wider range of conformational states and observe rare events. |
| Ensemble | Statistical ensemble used to define the thermodynamic state of the system (e.g., NVT, NPT). conicet.gov.ar | The isothermal-isobaric (NPT) ensemble is commonly used to simulate conditions of constant temperature and pressure. conicet.gov.ar |
| Conformational Analysis | Study of the different spatial arrangements of atoms in a molecule and their relative energies. | To understand the flexibility of the carbaldehyde group relative to the rigid quinuclidine core. |
| Interaction Studies | Investigation of the binding mode and dynamics of the molecule with a biological target (e.g., a protein receptor or enzyme). | To predict and analyze potential binding sites and interaction energies of this compound. |
Given the precedent set by computational studies on analogous compounds, MD simulations stand as a powerful and applicable methodology for in-depth computational and theoretical investigations of this compound, particularly for elucidating its conformational dynamics and potential molecular interactions.
Advanced Spectroscopic and Structural Characterization Methods
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is a powerful technique for determining the precise solid-state structure of crystalline compounds. For derivatives of quinuclidine (B89598), this method provides detailed information on bond lengths, bond angles, and the conformation of the rigid bicyclic ring system. liverpool.ac.uk In cases where chiral centers are present, X-ray analysis of a suitable crystalline derivative can establish the absolute configuration. liverpool.ac.ukscribd.com
Table 1: Representative Crystallographic Data for a Quinuclidine Derivative (Note: This is an example based on a related structure, as specific data for Quinuclidine-4-carbaldehyde was not found.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.914 |
| b (Å) | 36.197 |
| c (Å) | 9.476 |
| β (°) | 92.126 |
| Z | 8 |
This data is illustrative and derived from a co-crystal of quinidine, a related quinuclidine alkaloid. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution. ambeed.com Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
In the ¹H NMR spectrum, the aldehyde proton gives a characteristic signal at approximately 9.5 ppm. vulcanchem.com The protons on the quinuclidine ring typically appear as a complex set of signals in the range of 1.5–3.0 ppm. vulcanchem.com In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is a key diagnostic peak, while the carbons of the quinuclidine framework resonate at distinct chemical shifts. chemicalbook.com
Table 2: Typical NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | ~9.5 vulcanchem.com |
| ¹H | Quinuclidine Ring (CH, CH₂) | 1.5 - 3.0 vulcanchem.com |
| ¹³C | Aldehyde Carbonyl (C=O) | Downfield region |
| ¹³C | Quinuclidine Ring Carbons | Upfield region chemicalbook.com |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unravel the complex spin systems and confirm the connectivity within the this compound molecule, multi-dimensional NMR techniques are employed. doi.orglcms.cz
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the bicyclic ring system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connection between the aldehyde group and the quinuclidine ring, for example, by showing a correlation from the aldehyde proton to the C4 carbon of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. ipb.pt For a rigid molecule like this compound, NOESY can confirm the through-space relationships between protons on different parts of the bicyclic frame, reinforcing the conformational assignment. tesisenred.netwisconsin.edu
Advanced Pulse Sequences for Complex Structures
For particularly complex molecules or for extracting very specific information, advanced NMR pulse sequences can be utilized. nih.gov These sequences are designed to suppress unwanted signals, enhance resolution, or measure specific parameters like coupling constants with high precision. numberanalytics.com For rigid bicyclic systems, specialized pulse sequences can help in the accurate determination of dihedral angles and inter-proton distances, providing a more refined solution structure. mriquestions.com Techniques like adiabatic pulses can be used to achieve uniform excitation and inversion over a wide range of field strengths, which is beneficial for quantitative measurements. mriquestions.com
Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotope Labeling Studies
Mass spectrometry is a key analytical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. doi.org
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. lcms.czmeasurlabs.com For this compound (C₈H₁₃NO), the expected exact mass is 139.0997 g/mol . nih.gov HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass. vulcanchem.com
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation. doi.org The resulting fragmentation pattern is characteristic of the molecule's structure. The rigid quinuclidine core is relatively stable, but specific fragmentation pathways can be predicted and observed, providing further confirmation of the structure. Isotope labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can be used in conjunction with MS/MS to trace the pathways of fragmentation, providing definitive structural evidence.
Table 3: Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value for C₈H₁₃NO |
| HRMS | Exact Mass of Molecular Ion [M+H]⁺ | 140.1070 |
| MS/MS | Characteristic Fragment Ions | Dependent on fragmentation pathways, but would involve cleavage of the bicyclic ring or loss of the aldehyde group. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the elucidation of molecular structures by identifying the vibrational modes of functional groups. For this compound, these methods provide critical insights into the presence and electronic environment of its key chemical features.
In the FT-IR spectrum of this compound, the most prominent absorption band is observed near 1720 cm⁻¹ . vulcanchem.com This strong band is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. The position of this band is indicative of a saturated aldehyde, consistent with the structure of the compound where the aldehyde is attached to the bicyclic quinuclidine framework.
Detailed research findings specifically on the comprehensive FT-IR and Raman spectroscopic analysis, including full spectral assignments and conformational studies for this compound, are not extensively available in the reviewed literature. While the C=O stretch is a key identifier, a complete analysis would involve the assignment of other characteristic vibrations such as C-H stretching and bending modes of the aldehyde and the quinuclidine ring, as well as C-N and C-C stretching vibrations of the bicyclic structure. Such an analysis, often supported by computational calculations (e.g., Density Functional Theory), would enable a detailed understanding of the molecule's conformational preferences.
Interactive Data Table: FT-IR Data for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Source |
| Aldehyde (C=O) | Stretching | ~1720 | vulcanchem.com |
No specific Raman spectroscopic data for this compound was identified in the available literature.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Chiral Purity
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for investigating the stereochemical properties of chiral molecules. These techniques measure the differential absorption and rotation of plane-polarized light by enantiomers, allowing for the determination of absolute configuration and enantiomeric purity.
This compound possesses a chiral center at the C-4 position of the quinuclidine ring where the aldehyde group is attached. Therefore, it can exist as two enantiomers. However, a review of the scientific literature did not yield any specific studies on the chiroptical properties of this compound. There is no available data regarding its Circular Dichroism or Optical Rotatory Dispersion spectra, which would be necessary for the analysis of its enantiomeric excess (e.e.) or chiral purity.
For a chiral molecule like this compound, CD spectroscopy would be expected to show characteristic Cotton effects, which are wavelength-dependent changes in the sign and magnitude of the CD signal. The analysis of these effects could, in principle, be used to establish calibration curves for determining the enantiomeric excess in a mixture of its enantiomers. Similarly, ORD would measure the change in optical rotation with wavelength. Despite the compound's chirality, experimental data to support such analysis is not present in the surveyed literature.
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Methodologies
The synthesis of quinuclidine-4-carbaldehyde and its derivatives has traditionally relied on methods such as the oxidation of the corresponding alcohol, quinuclidine-4-methanol, or the formylation of quinuclidine (B89598). vulcanchem.com Established oxidation techniques include the use of pyridinium (B92312) chlorochromate (PCC) or Swern oxidation. vulcanchem.com However, the future of its synthesis lies in the development of more efficient, sustainable, and scalable methodologies.
Current research is focused on green chemistry principles, exploring options like catalytic oxidation using TEMPO/bleach systems, ionic liquids, and biocatalysts to minimize waste and enhance reaction efficiency. vulcanchem.com Microwave-assisted synthesis has also demonstrated potential in significantly reducing reaction times. vulcanchem.com A notable advancement involves the C-H activation of quinuclidine derivatives, a strategy that allows for the direct introduction of functional groups, paving the way for more concise and flexible synthetic routes. nih.govd-nb.info
Future efforts will likely concentrate on:
Catalytic C-H Functionalization: Developing selective catalysts for the direct formylation of the quinuclidine core.
Flow Chemistry: Implementing continuous flow processes for safer, more efficient, and scalable production.
Biocatalysis: Engineering enzymes for the stereoselective synthesis of chiral this compound analogs.
Exploration of Untapped Reactivity Profiles and Selectivity Control
The aldehyde group of this compound is a gateway to a wide array of chemical transformations, including condensation reactions, nucleophilic additions, and oxidation-reduction reactions. vulcanchem.com It readily forms Schiff bases, which are crucial intermediates in the synthesis of various pharmaceuticals. vulcanchem.com
While its fundamental reactivity is understood, there are still untapped profiles to explore. The unique steric and electronic properties conferred by the rigid quinuclidine framework can be exploited to achieve novel reactivity and selectivity. For instance, the basicity of the quinuclidine nitrogen can influence reaction pathways, a phenomenon that has been studied in the context of the Baylis-Hillman reaction where quinuclidine-based catalysts have shown a direct correlation between their pKa and reactivity. researchgate.net
Future research will likely focus on:
Asymmetric Catalysis: Utilizing the chiral environment of quinuclidine derivatives to control stereoselectivity in reactions like aldol (B89426) additions and dearomatization reactions. chinesechemsoc.orgresearchgate.net
Photoredox Catalysis: Investigating the role of this compound and its derivatives in visible-light-mediated reactions for C-H functionalization and the formation of C-C bonds. acs.orgacs.org
Organocatalysis: Designing new organocatalysts based on the quinuclidine scaffold for a variety of organic transformations. chinesechemsoc.org
Rational Design of this compound Analogs for Specific Chemical Applications
The versatility of the quinuclidine scaffold allows for the rational design of analogs with tailored properties for specific applications. chinesechemsoc.org By modifying the substituents on the quinuclidine ring, researchers can fine-tune the steric and electronic environment, leading to enhanced catalytic activity, improved selectivity, or novel reactivity. rsc.org
For example, the development of indolenine-fused quinuclidine derivatives through iridium-catalyzed intramolecular asymmetric allylic dearomatization has yielded a broad spectrum of complex molecules with high diastereo- and enantioselectivity. chinesechemsoc.org These products have demonstrated the potential for further diverse transformations. chinesechemsoc.org
Future directions in analog design include:
Privileged Scaffolds in Medicinal Chemistry: Designing analogs that can serve as key intermediates in the synthesis of biologically active compounds, such as those targeting nicotinic acetylcholine (B1216132) receptors. google.com
Customized Ligands for Catalysis: Synthesizing quinuclidine-based ligands with specific electronic and steric properties for use in transition-metal catalysis. chinesechemsoc.org
Probes for Chemical Biology: Creating fluorescently labeled or biotinylated analogs to study biological processes.
Integration into Advanced Functional Materials and Nanotechnology
The rigid and well-defined structure of the quinuclidine core makes it an attractive component for the construction of advanced functional materials and for applications in nanotechnology. wiley.comresearchgate.net The ability to functionalize the quinuclidine ring allows for its incorporation into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs).
Recent research has explored the use of quinuclidine derivatives in creating hybrid organic-inorganic materials with interesting magnetic and ferroelectric properties. researchgate.net The predictable geometry of the quinuclidine cation can influence the crystal packing and physical properties of these materials. researchgate.net
Emerging opportunities in this area include:
Polymer Chemistry: Using this compound as a monomer or cross-linking agent to create polymers with unique thermal and mechanical properties.
Supramolecular Chemistry: Designing quinuclidine-based building blocks for the self-assembly of complex supramolecular structures.
Nanoparticle Functionalization: Attaching this compound derivatives to the surface of nanoparticles to modify their solubility, stability, and reactivity.
Computational-Guided Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. acs.orgrsc.org DFT calculations can provide insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and help in the rational design of new catalysts and materials. chinesechemsoc.orgchinesechemsoc.org
For instance, DFT studies have been used to elucidate the origin of stereoselectivity in the iridium-catalyzed synthesis of quinuclidine derivatives and to study the basicity of various quinuclidine-based superbases. chinesechemsoc.orgacs.org Computational tools are also being developed for computer-assisted synthesis planning (CASP), which can accelerate the discovery of efficient synthetic routes. rsc.org
Future applications of computational methods will likely involve:
High-Throughput Screening: Using computational models to rapidly screen virtual libraries of this compound analogs for desired properties.
Machine Learning: Employing machine learning algorithms to optimize reaction conditions and predict the outcomes of complex transformations. beilstein-journals.org
Reaction Pathway Elucidation: Using advanced computational techniques to map out the complete energy profiles of reactions involving this compound, providing a deeper understanding of its reactivity.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step procedures, including exact reagent grades and instrument calibration details.
- Data Sharing : Archive raw spectra, chromatograms, and crystallographic data in repositories like Zenodo.
- Replication Studies : Collaborate with independent labs to validate key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
